7-Bromo-1H-indole-6-carboxylic acid
Overview
Description
7-Bromo-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Drug Development : A study by Sharma et al. (2020) focused on developing a regioselective synthesis strategy for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, significant for the anti-inflammatory compound Herdmanine D (Sharma, P., Sharma, Nutan, Kashyap, Gunjan, & Bhagat, S., 2020). This highlights its potential in drug development.
Biological and Industrial Applications : Research by Tariq et al. (2020) investigated new indole derivatives, including those similar to 7-Bromo-1H-indole-6-carboxylic acid, for their stability and potential applications in biology, industry, and optics (Tariq, Sobia, Khalid, M., Raza, A. R., Rubab, S., Morais, S. F. A., Khan, M. U., Tahir, M., & Braga, A. A., 2020).
Synthesis of Polyindole Nanowires : A study by Ma et al. (2015) explored the synthesis of polyindole nanowires with a carboxylic group, like this compound, demonstrating their high specific capacitance and stability as electrode materials for supercapacitors (Ma, Xiumei, Zhou, Weiqiang, Mo, Daize, Hou, Jian, & Xu, Jingkun, 2015).
Chemical Synthesis and Modification : The work of Kasahara et al. (2007) presents a method for synthesizing various indolecarboxylic acids from 2-bromoaniline derivatives, suggesting potential physiological applications (Kasahara, A., Izumi, T., Yanai, H., Murakami, S., & Takatori, Masayuki, 2007).
Pharmaceutical Research : A study by Miyasaka et al. (2009) efficiently produced fluorescent 2,3-diarylindoles, showcasing a highly efficient blue emitter with a significant quantum yield in the solid state, relevant for pharmaceutical and material science applications (Miyasaka, M., Fukushima, Azusa, Satoh, T., Hirano, K., & Miura, M., 2009).
Properties
IUPAC Name |
7-bromo-1H-indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKVOQTYMASHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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